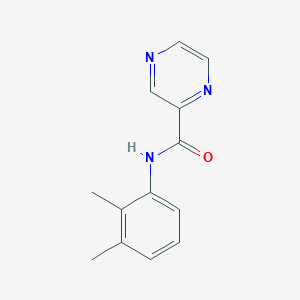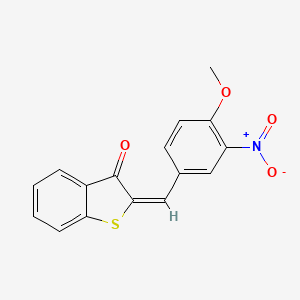![molecular formula C19H16N2O3 B5539385 methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)
methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” is a chemical compound with the molecular formula C23H24N2O3 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” can be represented by the SMILES notation: CC©CC(C(=O)OC)NC(=O)c1cc(nc2c1cccc2)c3ccccc3 . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.Scientific Research Applications
Antibacterial Activity
Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is a compound with potential antibacterial properties. A related study synthesized a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, including this compound . These derivatives were evaluated for their antibacterial activity against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds displayed good antibacterial activity against Staphylococcus aureus. Notably, Compounds 5a4 and 5a7 exhibited the best inhibition, with MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. Additionally, Compound 5a4 demonstrated low cytotoxicity .
Medicinal Chemistry
The synthesis of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate involves several steps, including Doebner reaction, amidation, reduction, acylation, and amination. Characterization by 1H-NMR, 13C-NMR, and HRMS ensures the compound’s identity . Researchers may explore further modifications of this scaffold to enhance its antibacterial properties or investigate its potential as a lead compound for drug development.
Zeolite-Catalyzed Reactions
The condensation followed by cyclization of aniline and acetophenone has been employed to synthesize related 2,4-diphenyl-2-methyl-1,2-dihydroquinoline compounds using a zeolite catalyst . While this specific reaction doesn’t directly involve methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate, it highlights the broader interest in quinoline derivatives and their applications.
Future Directions
The future directions for research on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the pharmacological significance of quinoline derivatives, there may be potential for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research
Pharmacokinetics
Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPSANCMAHTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)


![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)
![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)
